2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
Description
2-Methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy and dimethyl groups at positions 2, 4, and 5, respectively. This compound’s design combines pharmacophores common in bioactive molecules: sulfonamides are known for diverse biological activities (e.g., antibacterial, enzyme inhibition) , while thiophene-furan systems are explored for their optoelectronic and medicinal properties.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-12-9-16(22-3)18(10-13(12)2)25(20,21)19-11-14-6-7-15(23-14)17-5-4-8-24-17/h4-10,19H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXPYPWCYBHKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Thiophene and Furan Groups: The thiophene and furan groups are introduced via cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophene groups can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the heterocyclic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a carbonyl compound, while reduction of the sulfonamide group yields an amine derivative.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction (XRD) to confirm the molecular structure and purity of the synthesized compound. A notable method includes the use of dipotassium phosphate and sodium chloride in a nitrogen atmosphere to facilitate the reaction, yielding the desired sulfonamide derivative with significant efficiency .
Antibacterial Properties
Research has indicated that compounds similar to 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide exhibit promising antibacterial activity. For instance, derivatives of sulfonamides have been tested against various Gram-positive and Gram-negative bacteria, showcasing effective antimicrobial properties. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their growth .
Table 1: Antibacterial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| 2-Methoxy... | Pseudomonas aeruginosa | 25 |
Anticancer Potential
In addition to antibacterial activity, there is ongoing research into the anticancer properties of this compound. Studies involving molecular docking have suggested that it may interact with proteins involved in cancer pathways, such as those related to breast and lung cancers. Computational studies have indicated a strong binding affinity to target proteins, highlighting its potential as a therapeutic agent in oncology .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives showed varying degrees of antibacterial activity against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to be effective at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment .
- Molecular Docking Studies : Research utilizing molecular docking techniques has revealed that this compound binds effectively to key proteins involved in cancer cell proliferation. This suggests a mechanism through which the compound could inhibit tumor growth and metastasis .
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The heterocyclic groups (thiophene and furan) may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide
- Structure : Simpler benzenesulfonamide with a chloro-methoxy-substituted phenyl group.
- Key Differences: Lacks the furan-thiophene side chain and dimethyl substituents.
- Research Findings :
Ranitidine-Related Compounds
- Examples: Ranitidine nitroacetamide: Contains a dimethylaminomethyl-furan side chain and nitroacetamide group . Ranitidine diamine hemifumarate: Features a thioether-linked ethylamine substituent .
- Key Differences :
- Ranitidine derivatives focus on histamine H₂-receptor antagonism, whereas the target compound’s thiophene-furan system may target different pathways.
- The target compound’s sulfonamide group replaces ranitidine’s nitroacetamide or thioether motifs, altering solubility and metabolic stability.
Hypothetical Analog: 2-Methoxybenzenesulfonamide with Thiophene Substituents
- Key Differences :
- Thiophene’s electron-rich nature could enhance π-π stacking interactions versus furan-thiophene hybrids.
- Reduced steric bulk compared to the dimethyl and furan-methyl groups in the target compound.
Data Table: Structural and Functional Comparison
Research Implications
- Electronic Properties : Multiwfn analysis could reveal differences in electron density distribution between the target compound and analogs, influencing reactivity or binding.
- Synthetic Challenges : The thiophene-furan linkage may require specialized cross-coupling reactions, unlike simpler sulfonamides .
- Biological Potential: The dimethyl groups in the target compound may enhance lipophilicity, improving membrane permeability versus ranitidine derivatives .
Biological Activity
2-Methoxy-4,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, identified by its CAS number 2034593-21-8, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The structure includes a methoxy group, dimethyl groups, and a thiophene-furan moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034593-21-8 |
| Molecular Formula | C18H19N O4 S2 |
| Molecular Weight | 377.5 g/mol |
Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies have demonstrated that related sulfonamides can inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
-
Case Studies :
- In vitro studies on MCF-7 breast cancer cells revealed that certain sulfonamide derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
- A study highlighted that compounds with similar structural features to this compound showed higher selectivity against specific cancer types compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial activity against various pathogens.
- Antibacterial Efficacy : Compounds structurally related to this sulfonamide have demonstrated effective minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
- Clinical Relevance : The potential use of such compounds in treating antibiotic-resistant infections is a growing field of research. For example, derivatives have been shown to outperform traditional antibiotics in certain assays .
Cardiovascular Effects
Some studies have indicated that sulfonamide derivatives can influence cardiovascular health by acting as endothelin receptor antagonists or carbonic anhydrase inhibitors.
Q & A
Advanced Research Question
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The methoxy and thiophene groups may reduce metabolic clearance compared to halogenated analogs .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or carbonic anhydrase) using AutoDock Vina. The sulfonamide moiety often binds to zinc ions in metalloenzymes .
- QSAR Modeling : Corrogate structural features (e.g., substituent electronegativity) with bioactivity data from related compounds to predict potency .
How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Advanced Research Question
Crystallographic inconsistencies (e.g., bond-length variations) require:
- Data Collection : Ensure high-resolution (<1.0 Å) datasets and correct for absorption effects (e.g., using SADABS) .
- Refinement Protocols : Apply anisotropic displacement parameters for non-hydrogen atoms and validate via R-factor convergence (<0.05) .
- Comparative Analysis : Cross-reference with structurally similar sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide) to identify trends in sulfonamide geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
